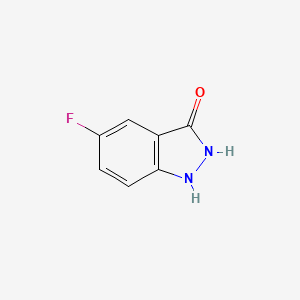

5-fluoro-1H-indazol-3-ol

Descripción

Propiedades

IUPAC Name |

5-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVNEPLDGLYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646294 | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-12-0 | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and produce good to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves transition metal-catalyzed reactions due to their efficiency and high yields. The use of catalysts such as copper or silver in the presence of suitable ligands and solvents is common . These methods are scalable and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: Halogenation, nitration, and other substitution reactions are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have enhanced biological activities and chemical properties .

Aplicaciones Científicas De Investigación

5-fluoro-1H-indazol-3-ol has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, it can bind to the hinge region of tyrosine kinases, enhancing its antitumor activity .

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole: Lacks the fluorine atom, resulting in different biological activities.

2H-indazole: Another tautomeric form with distinct properties.

5-chloro-1H-indazol-3-ol: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological effects.

Uniqueness

The presence of the fluorine atom in 5-fluoro-1H-indazol-3-ol enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

5-Fluoro-1H-indazol-3-ol is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the indazole ring, which enhances its chemical stability and biological activity compared to non-fluorinated analogs. This compound is known to exhibit a variety of pharmacological effects, including antimicrobial , anticancer , and anti-inflammatory properties.

The biological activity of this compound is primarily mediated through its interaction with specific kinases and cellular pathways:

- Kinase Inhibition : It has been shown to inhibit receptor-interacting protein kinase 2 (RIP2 kinase), which is involved in inflammatory signaling pathways. This inhibition can lead to reduced inflammatory responses in various cell types.

- Cell Cycle Regulation : Studies indicate that this compound affects cell cycle distribution, particularly in cancer cells, by inducing G0/G1 phase arrest. This effect is associated with the modulation of apoptosis-related proteins, such as Bcl2 family members and p53/MDM2 pathways .

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, showcasing its potential as a therapeutic agent:

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 8.53 ± 2.27 | |

| K562 (Leukemia) | 5.15 | |

| PC-3 (Prostate) | 15.42 ± 0.15 | |

| Hep-G2 (Liver) | 6.57 ± 0.13 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, as evidenced by a higher IC50 value in HEK-293 normal cells (33.2 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators through kinase inhibition. In laboratory settings, this compound has been shown to effectively reduce inflammation markers in various models.

Study on Antitumor Activity

In a recent study focusing on indazole derivatives, researchers synthesized various compounds and evaluated their anticancer activities against human cancer cell lines using the MTT assay. The study found that compounds with fluorine substituents exhibited superior antitumor activities compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of fluorine at the C-5 position significantly enhances the lipophilicity and permeability of the molecule, contributing to its anticancer efficacy .

Q & A

What are the optimal synthetic routes for 5-fluoro-1H-indazol-3-ol, and how can purity be ensured?

Basic Research Question

The synthesis of this compound typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for regioselective triazole formation, as seen in structurally related indazole derivatives . Key steps include:

- Solvent Selection : PEG-400:DMF mixtures enhance reaction efficiency by stabilizing intermediates and improving catalyst activity.

- Catalysis : CuI (0.1–1.0 equiv) accelerates cycloaddition at room temperature under nitrogen .

- Purification : Flash column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot EtOAc achieves >95% purity. Confirm purity via TLC and HRMS (e.g., FAB-HRMS with <5 ppm mass accuracy) .

How can structural contradictions in spectroscopic data be resolved during characterization?

Advanced Research Question

Contradictions often arise from tautomerism, solvent effects, or impurities. A systematic approach includes:

- Multi-Technique Validation : Cross-reference NMR, NMR, NMR, and HRMS data. For example, fluorine chemical shifts in NMR (e.g., δ -120 to -130 ppm) confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguous protonation states or tautomers using SHELXL for refinement. Hydrogen-bonding networks (e.g., O–H···O or C–H···F interactions) stabilize crystal structures, aiding unambiguous assignment .

- Dynamic NMR : Detect rotamers or slow-exchange processes in DMSO- by variable-temperature experiments .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

SAR studies require systematic functionalization and bioactivity assays:

- Substitution Patterns : Introduce groups at N1, C3, or C5 positions via Suzuki coupling or alkylation (e.g., phenethyl groups enhance lipophilicity) .

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or cytotoxicity in ischemia models (e.g., EC values) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

- Data Reproducibility : Address contradictions by replicating experiments under inert atmospheres (e.g., argon) to prevent oxidation .

How can crystallographic data improve the understanding of this compound’s reactivity?

Basic Research Question

X-ray crystallography provides atomic-level insights:

- Software Tools : SHELXL refines structures against high-resolution data (R-factor <0.05). SHELXE aids phase determination for twinned crystals .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···O in carboxyl derivatives) that influence solubility and stability .

- Torsion Angles : Measure dihedral angles to predict conformational flexibility impacting binding to biological targets .

What strategies mitigate batch-to-batch variability in synthetic yields?

Advanced Research Question

Variability often stems from catalyst deactivation or moisture sensitivity:

- Standardized Protocols : Pre-dry solvents (DMF over molecular sieves) and use fresh CuI batches .

- Reaction Monitoring : Track progress via inline FTIR (e.g., azide peak at ~2100 cm disappearance) .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

Reconcile contradictions through:

- Solvent Corrections : Apply COSMO-RS to model solvent effects ignored in gas-phase DFT calculations .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydroxylation at C7) that alter activity .

- Protein Binding Studies : Perform SPR or ITC to measure binding affinities, validating docking simulations .

What are the best practices for reporting synthetic and analytical data to ensure reproducibility?

Basic Research Question

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detailed Protocols : Specify reaction scales, purification gradients (e.g., 70:30→90:10 EtOAc:hexanes), and NMR acquisition parameters (e.g., 400 MHz, DMSO-) .

- Open Data Repositories : Deposit crystallographic data in CCDC or PDB, and spectral data in NMReData .

- Negative Results : Report failed attempts (e.g., alkylation at N1 vs. C3) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.